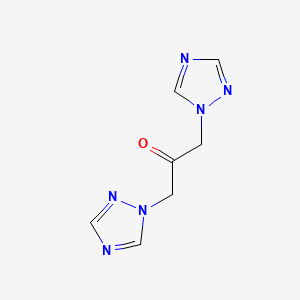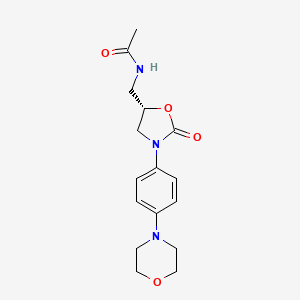![molecular formula C14H15Cl2N3O5S B601388 [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 115897-54-6](/img/structure/B601388.png)
[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, is a chemical with the molecular formula C14H15Cl2N3O5S and a molecular weight of 408.25 . It is used as an intermediate in the synthesis of certain pharmaceuticals .
Physical And Chemical Properties Analysis
This compound has a melting point of 98 °C and a predicted boiling point of 615.5±65.0 °C. It has a predicted density of 1.59±0.1 g/cm3. It’s slightly soluble in chloroform, ethyl acetate, and methanol. It’s a solid at room temperature and is white to off-white in color .Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in the context of pollution and toxicity. They are known for their moderate to high toxicity to aquatic and mammalian life. The environmental fate of chlorophenols is influenced by microbial degradation, which can vary widely depending on environmental conditions. Chlorophenols have been identified as precursors to dioxins in thermal processes, including waste incineration, highlighting their significance in environmental pollution and the need for efficient degradation technologies (Krijgsheld & Gen, 1986); (Peng et al., 2016).
Methanesulfonate in Chemical Synthesis
Methanesulfonate esters are key intermediates in organic synthesis, offering pathways for the synthesis of various biologically active molecules. A practical synthesis example is the production of 5,5′-methylene-bis(benzotriazole), which highlights the utility of methanesulfonate in synthesizing compounds with potential applications in metal passivation and light-sensitive materials. This underscores the role of methanesulfonate derivatives in developing green chemistry approaches and novel synthetic routes (Gu et al., 2009).
Triazole Derivatives and Biological Applications
Triazole derivatives are notable for their broad range of biological activities, making them crucial for developing new drugs. The versatility of the triazole ring, allowing for several structural variations, has led to the exploration of triazoles in various therapeutic areas. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous interest in triazole derivatives is driven by the success of triazole-containing drugs in the market and the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Ferreira et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMASXGTWQEFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

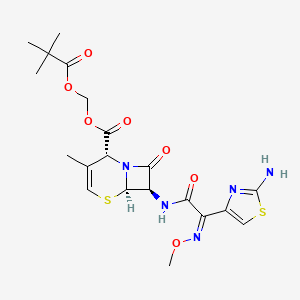
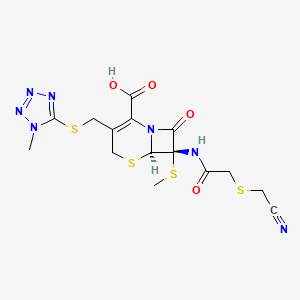
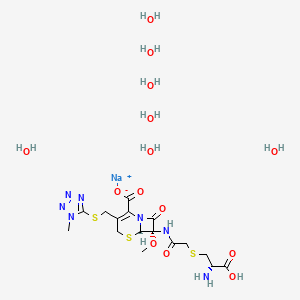
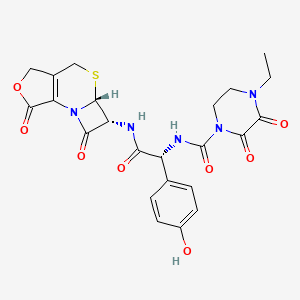

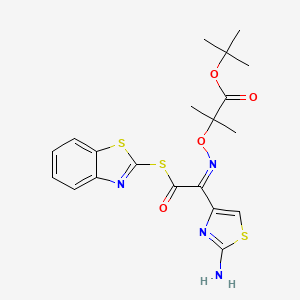
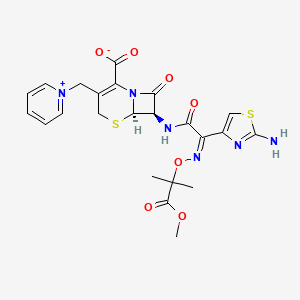

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
